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molecular formula C9H11ClO B8769221 1-(Chloromethyl)-3-ethoxybenzene CAS No. 110207-92-6

1-(Chloromethyl)-3-ethoxybenzene

Cat. No. B8769221
M. Wt: 170.63 g/mol
InChI Key: ALSMPEGZYYZBDC-UHFFFAOYSA-N
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Patent
US06627651B1

Procedure details

To a mixture of 3-ethoxybenzyl alcohol (4.15 g) and toluene (50 ml) were added one drop of pyridine and thionyl chloride (3.0 ml), and the resulting mixture was stirred at room temperature for one hour. The reaction mixture was diluted with ethyl acetate, washed successively with water, an aqueous saturated solution of sodium bicarbonate, water and an aqueous saturated solution of sodium chloride, and was then dried with anhydrous magnesium sulfate. The resulting organic layer was evaporated under reduced pressure to remove the solvent to obtain 3-ethoxybenzyl chloride (5.34 g) as an oil.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]O)[CH3:2].C1(C)C=CC=CC=1.S(Cl)([Cl:21])=O>N1C=CC=CC=1.C(OCC)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][Cl:21])[CH3:2]

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
C(C)OC=1C=C(CO)C=CC1
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated solution of sodium bicarbonate, water and an aqueous saturated solution of sodium chloride, and was then dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1C=C(CCl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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